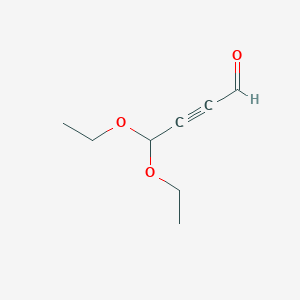

4,4-Diethoxybut-2-ynal

Description

Significance as a Multifunctional Building Block

4,4-Diethoxybut-2-ynal is highly valued as a multifunctional building block in organic synthesis. alfa-chemistry.com Its utility stems from the presence of two distinct and strategically placed functional groups within its four-carbon chain: an aldehyde and an alkyne, with the aldehyde group protected as a diethyl acetal (B89532). orgsyn.org This arrangement allows for selective, stepwise reactions, making it a powerful tool for synthetic chemists.

The core value of this compound lies in its dual reactivity:

The alkyne group (a carbon-carbon triple bond) can participate in a wide array of transformations, including cycloadditions, coupling reactions, and nucleophilic additions.

The diethyl acetal group serves as a "masked" or protected aldehyde. It is stable under many reaction conditions used to modify the alkyne, but it can be readily converted back to the highly reactive aldehyde group when desired through hydrolysis.

This combination enables chemists to construct complex molecules by first utilizing the alkyne's reactivity and then unmasking the aldehyde for further functionalization. This strategic potential makes this compound an important intermediate in the synthesis of various heterocyclic compounds, such as isoindolinones and tetrahydroisoquinolines, which are scaffolds found in many biologically active molecules. orgsyn.orgresearchgate.net For instance, it has been employed in Diels-Alder reactions and complex cascade sequences to efficiently build intricate molecular architectures. researchgate.netresearchgate.net

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 74149-25-0 |

| Molecular Formula | C₈H₁₂O₃ |

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | This compound |

| Functional Groups | Alkyne, Aldehyde (protected as Acetal) |

Historical Context of Synthesis and Application

The development and use of this compound are built upon the foundational synthesis of its parent structure, 4,4-dialkoxybutynes. The first synthesis of a related compound, 4,4-diethoxybutyne, was reported by Durand in 1961. orgsyn.org This initial method involved the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal, though it suffered from low yields and purification challenges. orgsyn.org

Early applications focused on using this building block as a key intermediate in the total synthesis of various natural products and heterocyclic systems. orgsyn.org Its ability to introduce a four-carbon unit with latent aldehyde functionality was recognized as a significant synthetic advantage.

Scope and Research Trajectory in Contemporary Organic Chemistry

In contemporary organic chemistry, the research trajectory for this compound is focused on its application in more sophisticated and efficient synthetic strategies. longdom.org A major area of interest is its use in transition metal-catalyzed reactions, particularly in cascade or tandem sequences where multiple bonds are formed in a single operation. researchgate.netresearchgate.net For example, copper-catalyzed cascade reactions using this building block have been developed to produce highly substituted and enantiomerically enriched isoindolinones, which are important for pharmaceutical development. researchgate.net

The current trend in organic synthesis emphasizes sustainability and efficiency, often referred to as "green chemistry". mdpi.com this compound fits well within this paradigm, as its multifunctional nature allows for the design of one-pot reactions that reduce waste, save time, and minimize purification steps. researchgate.net

Furthermore, its role in the total synthesis of complex natural products continues to expand. stanford.eduresearchgate.net Synthetic chemists are utilizing this compound to construct key fragments of intricate molecules, demonstrating its reliability and versatility in advanced organic synthesis. stanford.edu The future scope will likely involve the development of new catalytic systems that can exploit its unique reactivity in novel ways, leading to the discovery of new synthetic methodologies and the creation of novel molecular structures. acs.org

Table 2: Selected Applications of this compound in Synthesis

| Reaction Type | Product Scaffold | Significance |

|---|---|---|

| Diels-Alder Reaction | Polycyclic Systems | Construction of complex carbocyclic and heterocyclic frameworks. researchgate.netresearchgate.net |

| Cascade Alkynylation/Lactamization | Isoindolinones | Efficient, one-pot synthesis of biologically relevant heterocycles. researchgate.net |

| Tandem Annulation | Tetrahydroisoquinolines | Access to alkaloid core structures. researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

4,4-diethoxybut-2-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-10-8(11-4-2)6-5-7-9/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORVIUSVBCDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369141 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74149-25-0 | |

| Record name | 4,4-Diethoxybut-2-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Diethoxybut 2 Ynal and Analogues

Established Preparative Routes

Several classical methods have been established for the synthesis of 4,4-diethoxybut-2-ynal and its structural relatives. These routes often involve the manipulation of readily available starting materials through fundamental organic transformations.

Synthesis from Propargyl Aldehyde Diethyl Acetal (B89532)

A common and direct method for the preparation of this compound involves the use of propargyl aldehyde diethyl acetal as a starting material. rsc.orgchemicalbook.com One reported procedure starts with propargyl aldehyde diethyl acetal, and through a controlled reaction followed by a specific workup involving a cold solution of citric acid and subsequent pH adjustment with sodium bicarbonate, yields this compound. rsc.org This method provides the target compound in a moderate yield of 50%. rsc.org

Alkylation Strategies for Related Butyne Acetals

Alkylation of acetylides represents a foundational strategy for constructing the carbon skeleton of butyne acetals. For instance, the synthesis of 4,4-diethoxybut-1-yne (B2475238), a related precursor, can be achieved via the alkylation of lithium acetylide with bromoacetaldehyde (B98955) diethyl acetal. orgsyn.orgorgsyn.org However, this particular method is reported to have a low yield, and purification of the product from the unreacted bromoacetaldehyde acetal proves to be challenging. orgsyn.orgorgsyn.org

An alternative approach involves the use of Grignard reagents. The reaction of the Grignard derivative of propargyl bromide with specific orthoformates can also yield 4,4-dialkoxybutynes. orgsyn.orgorgsyn.org

Lewis Acid Catalyzed Condensation and Subsequent Transformations

Furthermore, Lewis acids such as scandium triflate have been shown to effectively catalyze the intramolecular condensation of ynol ether-acetals, leading to the formation of cyclic alkoxycycloalkene carboxylates. nih.gov While not a direct synthesis of this compound, this methodology highlights the utility of Lewis acids in transformations of related acetylenic acetals.

Organometallic Approaches with Orthoformates

Organometallic reagents, particularly Grignard and organoaluminum compounds, provide a versatile route to 4,4-dialkoxybutynes through their reaction with orthoformate esters. orgsyn.orgorgsyn.org The reaction of the Grignard derivative of propargyl bromide with phenyl diethyl orthoformate has been used to synthesize 4,4-diethoxybut-1-yne with a 55% yield. orgsyn.orgorgsyn.org

Interestingly, the choice of the organometallic species can significantly influence the reaction's success. For example, an organoaluminum compound derived from propargyl bromide was found to give superior results compared to organomagnesium and organozinc compounds in the reaction with acetyl diethyl orthoformate, yielding 4,4-diethoxybut-1-yne in 74% yield. orgsyn.orgorgsyn.org A more economical approach involves the reaction of the aluminum derivative of propargyl bromide with the less expensive trimethyl orthoformate at low temperatures to produce 4,4-dimethoxybut-1-yne (B1619715) in good yield. orgsyn.org

| Organometallic Reagent | Orthoformate | Product | Yield (%) |

| Grignard derivative of propargyl bromide | Phenyl diethyl orthoformate | 4,4-Diethoxybut-1-yne | 55 |

| Organoaluminum derivative of propargyl bromide | Acetyl diethyl orthoformate | 4,4-Diethoxybut-1-yne | 74 |

| Aluminum derivative of propargyl bromide | Trimethyl orthoformate | 4,4-Dimethoxybut-1-yne | Good |

Advanced Synthetic Strategies

Modern synthetic chemistry often focuses on developing highly selective and efficient reactions. In the context of this compound and its analogues, chemo- and regioselective preparations are of significant interest.

Chemo- and Regioselective Preparations

The development of chemo- and regioselective methods allows for the precise construction of complex molecules. For instance, the β-alkylation of α,β-unsaturated acetals can be achieved through a sequence of sulfenylation, butyllithium-promoted alkylation, and oxidative hydrolysis. researchgate.net

Furthermore, the treatment of α,β-unsaturated acetals with a mixed metal base (LICKOR) leads to deprotonation and elimination, forming enol ether intermediates. These can then undergo further reactions to introduce functionality at specific positions. researchgate.net Such strategies, while not always directly yielding this compound, provide a toolbox for the synthesis of a wide range of functionalized and substituted analogues.

Catalytic Methods in Ynal Synthesis

The catalytic synthesis of ynals, including this compound, predominantly relies on the oxidation of the corresponding propargylic alcohols. Transition metal catalysts have been extensively developed for this transformation, offering high yields and selectivity under relatively mild conditions. Key metals in this field include ruthenium, gold, and copper, each exhibiting unique catalytic activities and substrate scopes.

Ruthenium-Catalyzed Reactions:

Ruthenium complexes have emerged as powerful catalysts for the synthesis of α,β-unsaturated aldehydes and ketones from propargylic alcohols. One notable strategy is a redox isomerization process. nih.gov For instance, catalytic amounts of specific ruthenium complexes, in conjunction with an indium co-catalyst and a Brønsted acid, can efficiently isomerize primary and secondary propargylic alcohols into trans-enals and enones. nih.gov This method is valued for its high atom economy as it avoids the use of external oxidants. The reaction proceeds through a proposed mechanism involving a propargylic hydride migration followed by the protic cleavage of a vinylruthenium intermediate. nih.gov While direct examples for this compound are not prevalent in the literature, the methodology is applicable to a broad range of substrates.

Another approach involves the ruthenium-catalyzed propargylic substitution of propargylic alcohols with various nucleophiles, which proceeds via an allenylidene complex intermediate. nih.gov Thiolate-bridged diruthenium complexes have been shown to be particularly effective catalysts for this transformation. nih.gov

Gold-Catalyzed Oxidations:

Gold catalysis has gained significant attention for its ability to activate alkynes under mild conditions. In the context of ynal synthesis, gold catalysts are effective for the oxidation of propargylic alcohols and their derivatives. Gold-catalyzed intermolecular oxidation of the carboxylates of primary or secondary propargylic alcohols can produce α-carboxy-α,β-unsaturated ketones or aldehydes with high regioselectivity. beilstein-journals.org This reaction is believed to proceed through a gold carbene intermediate. beilstein-journals.org The choice of ligand is crucial in directing the selectivity of the reaction.

Furthermore, heterogeneous gold(I) catalysts have been developed for the cyclization reactions of ynals with other reagents, highlighting the versatility of ynals as building blocks in organic synthesis. tandfonline.comtandfonline.com These catalysts offer the advantage of easy recovery and recyclability.

Copper-Catalyzed Syntheses:

Copper catalysts are widely used in alkyne chemistry. For the synthesis of ynals, copper-catalyzed methods often involve the oxidation of propargylic alcohols. These reactions can be performed using various oxidants. d-nb.info Copper-based catalytic systems are also employed in the synthesis of various derivatives from terminal alkynes, which can be precursors to ynals. nih.govacs.org For example, copper-catalyzed sequential hydroboration of terminal alkynes can yield 1,1-diborylalkanes, which are versatile synthetic intermediates. nih.gov

The following table summarizes representative catalytic methods applicable to the synthesis of ynals and their analogues.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Indenylbis(triphenylphosphine)ruthenium chloride / In(OTf)₃ / CSA | Primary/Secondary Propargylic Alcohols | trans-Enals/Enones | High atom economy via redox isomerization. nih.gov |

| Thiolate-bridged Diruthenium Complexes | Propargylic Alcohols | Propargyl-substituted compounds | Proceeds via an allenylidene intermediate. nih.gov |

| IPrAuNTf₂ / 8-methylquinoline (B175542) N-oxide | Propargylic Carboxylates | α-Acyloxy α,β-unsaturated ketones/aldehydes | High regioselectivity through gold carbene intermediates. beilstein-journals.org |

| MCM-41-PPh₃-AuCl | Ynals | 2,4-Disubstituted Pyrimidines | Heterogeneous catalysis with catalyst recyclability. tandfonline.comtandfonline.com |

| Copper(II) complexes / Oxidant | Propargylic Alcohols | Ynals | Utilizes various oxidants under mild conditions. d-nb.info |

| Copper/Xantphos | Terminal Alkynes | 1,1-Diborylalkanes | Regioselective dihydroboration. nih.gov |

Palladium-Catalyzed Carbonylation:

A distinct catalytic approach involves the palladium-catalyzed double carbonylation of acetals of prop-2-ynal. This reaction, facilitated by a palladium iodide complex with thiourea, leads to the formation of a vinyl ether with concomitant cleavage of an alkoxy group and stereoselective isomerization. rsc.org This method demonstrates the potential for creating more complex structures from ynal precursors.

Reactivity and Reaction Mechanisms Involving 4,4 Diethoxybut 2 Ynal

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, enabling the construction of cyclic molecules in a single step. 4,4-Diethoxybut-2-ynal, with its activated alkyne and aldehyde functionalities, is a versatile substrate for various cycloaddition reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.com In these reactions, this compound typically acts as the dienophile, the 2π-electron component, reacting with a conjugated diene. wikipedia.orgsigmaaldrich.com

As a dienophile, this compound is considered an equivalent of an acetylenedicarbaldehyde synthon. research-solution.com Its reactivity is enhanced by the electron-withdrawing nature of the adjacent aldehyde group, which lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene. sigmaaldrich.comresearchgate.net This electronic characteristic makes it a suitable partner for electron-rich dienes.

A notable application is its reaction with furans to produce 7-oxabicyclo[2.2.1]heptene derivatives. research-solution.com These products can subsequently be converted into substituted cyclohex-1-ene-1,6-dicarbaldehydes through a multi-step process. research-solution.com The reaction's efficiency and selectivity are influenced by the substituents on both the diene and the dienophile. sigmaaldrich.com

Table 1: Examples of Intermolecular Diels-Alder Reactions with this compound

| Diene | Product Class | Reference |

| Furan | 7-Oxabicyclo[2.2.1]heptene derivatives | research-solution.com |

| Substituted Furans | Substituted 7-Oxabicyclo[2.2.1]heptene derivatives | research-solution.com |

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the synthesis of polycyclic ring systems. uh.edursc.org In this variation, the diene and dienophile are part of the same molecule, connected by a tether. masterorganicchemistry.com The IMDA reaction is often highly regio- and stereoselective. uh.edu The formation of five- and six-membered rings via the tether is generally most effective. masterorganicchemistry.com

IMDA reactions are categorized based on how the tether connects the diene and dienophile. In Type I reactions, the tether is attached to the terminus of the diene, which is the most common arrangement. masterorganicchemistry.com Type II reactions involve a tether connected to an internal carbon of the diene, often resulting in bridged bicyclic products. masterorganicchemistry.com While specific examples involving this compound in IMDA reactions are not extensively detailed in the provided results, the principles of IMDA suggest its potential in constructing complex, fused, or bridged ring systems when appropriately tethered to a diene moiety. uh.edumasterorganicchemistry.com Intramolecular processes benefit from a less unfavorable activation entropy compared to their intermolecular counterparts, often leading to faster reaction rates. mdpi.com

The conditions under which a Diels-Alder reaction is performed can significantly impact its rate and selectivity. sigmaaldrich.com Thermal conditions are often sufficient, but elevated temperatures can sometimes lead to the reverse reaction, known as the retro-Diels-Alder. wikipedia.orgbeilstein-journals.org

Lewis acid catalysis is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. researchgate.netbeilstein-journals.org Lewis acids, such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and copper(II) triflate (Cu(OTf)₂), coordinate to the carbonyl oxygen of the dienophile. researchgate.netnih.gov This coordination increases the electron-withdrawing effect of the aldehyde group, further lowering the dienophile's LUMO energy and accelerating the reaction. researchgate.net The use of chiral Lewis acids can also induce enantioselectivity in the formation of chiral products. sigmaaldrich.com

The choice of solvent can also play a role. Polar solvents and even water have been shown to accelerate certain Diels-Alder reactions, an effect attributed to factors like hydrophobic packing and hydrogen-bond stabilization of the transition state. wikipedia.orgbeilstein-journals.org Heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), offer the advantage of easy separation and recycling, contributing to more sustainable synthetic processes. beilstein-journals.orgnih.gov

Table 2: Factors Influencing Diels-Alder Reactions

| Factor | Effect | References |

| Temperature | Higher temperatures increase rate but can favor retro-reaction. | sigmaaldrich.combeilstein-journals.org |

| Lewis Acid Catalysis | Increases reaction rate and can enhance selectivity. | researchgate.netbeilstein-journals.orgnih.gov |

| Solvent | Polar solvents and water can accelerate the reaction. | wikipedia.orgbeilstein-journals.org |

| Heterogeneous Catalysis | Allows for catalyst recycling and can improve selectivity. | beilstein-journals.orgnih.gov |

1,3-Dipolar cycloadditions are another important class of pericyclic reactions for constructing five-membered heterocycles. organic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile, in this case, the alkyne of this compound. organic-chemistry.org

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prominent example. wikipedia.org The thermal reaction often requires high temperatures and can produce a mixture of regioisomers. wikipedia.orgorganic-chemistry.org However, the copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," proceeding at room temperature and yielding the 1,4-disubstituted triazole with high specificity. wikipedia.orgorganic-chemistry.orgresearchgate.net Ruthenium catalysis, in contrast, can favor the formation of the 1,5-regioisomer. wikipedia.org Given its terminal alkyne-like reactivity, this compound is a potential substrate for these powerful and versatile cycloaddition reactions. Another related reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC), which utilizes strained cycloalkynes and does not require a metal catalyst. d-nb.info

Diels-Alder Reactions

Intramolecular Diels-Alder Cyclizations

Nucleophilic Additions

The electrophilic nature of both the alkyne and the aldehyde group in this compound makes it susceptible to nucleophilic attack. acs.org Nucleophilic additions to activated alkynes, often referred to as Michael additions, are a fundamental transformation in organic chemistry. acs.orgbham.ac.uk

For alkynes conjugated to a carbonyl group (ynones), nucleophilic attack can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the alkyne (1,4-conjugate addition). acs.org The outcome is often dependent on the nature of the nucleophile and the reaction conditions. bham.ac.uk "Soft" nucleophiles, such as thiols and amines, typically favor the 1,4-conjugate addition, while "hard" nucleophiles like organolithium reagents may favor 1,2-addition. bham.ac.uk

The conjugate addition of nucleophiles like thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne) to activated alkynes has been extensively studied. acs.org These reactions are often highly efficient and can be catalyzed by bases. bham.ac.uk For instance, the addition of thiols to activated alkynes can proceed to quantitative conversion under ambient conditions, sometimes with the aid of base catalysis. bham.ac.uk Similarly, various catalysts, including amines like DABCO, have been shown to promote the addition of alcohols to activated alkynes. acs.org These reactions are crucial for bioconjugation and the synthesis of various functionalized molecules. acs.orgbham.ac.uk

A Comprehensive Examination of the Reactivity and Reaction Mechanisms of this compound

The compound this compound is a versatile bifunctional molecule featuring both an aldehyde and a diethyl acetal-protected alkyne. This unique structure allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis. This article explores the reactivity and reaction mechanisms of this compound, focusing on additions to its activated alkyne, transformations of its aldehyde and acetal (B89532) groups, and related eliminations and isomerizations.

The chemical behavior of this compound is dictated by the interplay of its two functional groups. The activated alkyne is susceptible to nucleophilic attack, while the aldehyde and acetal moieties can undergo a variety of transformations.

Michael-Type Additions to the Activated Alkyne Moiety

The electron-withdrawing nature of the adjacent carbonyl group renders the alkyne in this compound susceptible to Michael-type or 1,4-conjugate additions. libretexts.orgchemistrysteps.comnih.govacs.org In this reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system. libretexts.orgchemistrysteps.com

The general mechanism for a Michael addition involves the attack of a nucleophile on the β-carbon of the alkyne, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final addition product. Weaker nucleophiles typically favor 1,4-addition, while stronger, harder nucleophiles may favor 1,2-addition at the carbonyl carbon. chemistrysteps.com

Reactions with Carbon- and Heteroatom-Containing Nucleophiles

A variety of carbon and heteroatom nucleophiles can participate in Michael additions with this compound and related ynones.

Carbon Nucleophiles: Doubly stabilized enolates, such as those derived from malonic esters and acetoacetic esters, are effective Michael donors. chemistrysteps.com These reactions are valuable for forming new carbon-carbon bonds.

Heteroatom Nucleophiles: Nitrogen and oxygen nucleophiles readily add to the activated alkyne of 1,1-diethoxybut-3-yn-2-one, a closely related compound. researchgate.net Ammonia and primary amines typically yield Z-alkenones, while secondary amines and alcohols afford E-alkenones. researchgate.net Thiols are also highly effective nucleophiles in Michael additions to activated alkynes. nih.govacs.org

| Nucleophile | Product Stereochemistry | Reference |

| Ammonia | Z-alkenone | researchgate.net |

| Primary Amines | Z-alkenone | researchgate.net |

| Secondary Amines | E-alkenone | researchgate.net |

| Alcohols | E-alkenone | researchgate.net |

Aldehyde and Acetal Group Transformations

The aldehyde and acetal functionalities of this compound provide further avenues for synthetic manipulation.

Aldol (B89426) Reactions

The aldehyde group of this compound can participate in aldol reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. iitk.ac.inmasterorganicchemistry.com In an aldol reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. iitk.ac.in

The reaction can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, an enolate is formed which then acts as a nucleophile. Under acidic conditions, the enol form of the aldehyde or ketone attacks the protonated carbonyl of another molecule. The initial aldol addition product can sometimes undergo dehydration to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. masterorganicchemistry.com The formation of five- and six-membered rings is particularly favored in intramolecular aldol reactions. youtube.com

Hydrolysis and Unmasking of the Aldehyde Functionality

The diethyl acetal group in this compound serves as a protecting group for a carbonyl functionality. This acetal can be hydrolyzed under acidic conditions to reveal the aldehyde. youtube.comchemistrysteps.com

The mechanism of acetal hydrolysis is the reverse of acetal formation. youtube.com It involves protonation of one of the alkoxy groups, making it a good leaving group. Subsequent departure of the alcohol and attack by water leads to a hemiacetal, which is then further hydrolyzed to the corresponding aldehyde or ketone. chemistrysteps.com To drive the equilibrium towards the aldehyde, an excess of water is typically used. youtube.comchemistrysteps.com This unmasking is a crucial step in multi-step syntheses where the aldehyde reactivity needs to be temporarily suppressed. mdpi.com

Conjugated Eliminations and Isomerizations of Butyne Acetals

Derivatives of butyne acetals can undergo conjugated elimination reactions. For instance, α,β-unsaturated acetals can be converted to 1E-1-alkoxybuta-1,3-dienes through a conjugate elimination reaction induced by a superbase like LIC-KOR. researchgate.net

Isomerization of the alkyne moiety is also a possible transformation. For example, the reaction of 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane with sodium hydroxide (B78521) can lead to a mixture of a terminal alkyne, 2,2-diethoxybut-3-yn-1-ol, and an internal alkyne, 4,4-diethoxybut-2-yn-1-ol. arkat-usa.org Isomerization can also be influenced by reaction conditions such as temperature, UV light, or the presence of a base. acs.org

Applications of 4,4 Diethoxybut 2 Ynal in Complex Molecule Synthesis

Synthesis of Heterocyclic Scaffolds

The reactivity of 4,4-diethoxybut-2-ynal has been harnessed to create a multitude of heterocyclic systems, which are core components of many pharmaceuticals and functional materials.

Pyrrole (B145914) and Pyrrolo-Tetrathiafulvalene Derivatives

The synthesis of various pyrrole derivatives often involves cyclization reactions. researchgate.netchemistryviews.orgorientjchem.org For instance, a one-pot, four-component reaction can produce highly substituted pyrroles. orientjchem.org Another method involves a silver(I)-catalyzed 1,3-dipolar cycloaddition followed by oxidation to yield pyrrolo[3,4-c]pyrrole-1,3-diones. chemistryviews.org Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines also provides a route to highly substituted pyrroles. mdpi.com

| Starting Material | Reagents/Conditions | Product | Reference |

| This compound | Ethylenetrithiocarbonate, subsequent steps | Mono- and Bis(pyrrolo)tetrathiafulvalenes | thieme-connect.com |

| Amine, Aldehyde, Diketone, Nitroalkane | One-pot, four-component reaction | Substituted Pyrroles | orientjchem.org |

| Aldehydes, N-alkyl maleimide | Ag(I)-catalysis, DDQ oxidation | Pyrrolo[3,4-c]pyrrole-1,3-diones | chemistryviews.org |

| α-Alkenyl-dicarbonyl compounds, Primary amines | Pd(TFA)2-catalysis | Highly Substituted Pyrroles | mdpi.com |

Pyridazine-Fused Systems

The synthesis of pyridazine (B1198779) and its fused derivatives is of significant interest due to their wide range of biological activities. uminho.ptmdpi.com Various synthetic strategies have been developed to access these scaffolds. For example, cyclocondensation reactions are a common method for constructing the pyridazine ring. uminho.pt Another approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which yields 6-aryl-pyridazin-3-amines with high regioselectivity. organic-chemistry.org Furthermore, a copper-catalyzed 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently converted to pyridazines. organic-chemistry.org

Isoindolinone and Isoindolobenzoxazinone Structures

This compound has been employed in the synthesis of complex structures like isoindolinones. One notable application is in the synthesis of a conformationally-constrained analog of DDATHF, where a Diels-Alder reaction of the Danishefsky diene with this compound serves as a key initial step. researchgate.net This ultimately leads to an isoindolinone ring system. Additionally, ruthenium-catalyzed alkyne cyclotrimerization has been explored for the synthesis of substituted isoindolinones. ucl.ac.uk

Pyrazole (B372694) and Isoxazole (B147169) Derivatives (via Michael/Cyclization)

The reaction of this compound with binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632) leads to the formation of heterocyclic compounds. researchgate.net Specifically, the initial Michael addition products are unstable and undergo subsequent cyclization to form 3,5-disubstituted pyrazoles from hydrazine and 5-hydroxy-4,5-dihydroisoxazoles from hydroxylamine in excellent yields. researchgate.net This demonstrates a straightforward route to these important five-membered heterocyclic systems. The synthesis of pyrazole and isoxazole derivatives is significant due to their presence in many biologically active compounds. nih.govijcce.ac.ir

| Binucleophile | Intermediate | Final Product | Reference |

| Hydrazine | Unstable Michael Adduct | 3,5-Disubstituted Pyrazole | researchgate.net |

| Hydroxylamine | Unstable Michael Adduct | 5-Hydroxy-4,5-dihydroisoxazole | researchgate.net |

Indole (B1671886) Synthesis (via Benzannulation/Cyclization)

The synthesis of highly substituted indoles can be achieved through tandem benzannulation-cyclization strategies. mit.edumit.edu These methods often involve the reaction of vinylketenes or aryl ketenes with ynamides or ynehydrazides to produce highly substituted phenols through a pericyclic cascade. mit.edumit.edu Subsequent intramolecular acid-promoted cyclization or a Fischer indole cyclization leads to the final indole products. mit.edumit.edu While not directly starting from this compound, these advanced strategies highlight the importance of alkynyl precursors in the synthesis of complex indole structures. bhu.ac.inmdpi.combeilstein-journals.org

Construction of Natural Product Analogues and Biomolecules

The versatility of this compound extends to the synthesis of natural product analogues and other biomolecules. nih.govacs.org Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions makes it a valuable tool for constructing the complex carbon skeletons found in nature. mdpi.com The functional groups present in this compound allow for its incorporation into larger molecules through reactions such as nucleophilic conjugate additions, which are widely used for the construction of heterocycles and for conjugation to biological molecules. nih.govacs.org

Anti-Tumor and Anti-Inflammatory Analogues (e.g., Ortho-Phthalaldehyde derivatives, Hydantoin (B18101) derivatives)

Anti-Tumor and Anti-Inflammatory Analogues (e.g., Ortho-Phthalaldehyde derivatives, Hydantoin derivatives)

A significant application of this compound is in the synthesis of ortho-phthalaldehyde (OPA) derivatives. beilstein-journals.org These derivatives are important for creating various molecular architectures. beilstein-journals.orgresearchgate.net For example, a crude product from the Diels-Alder reaction of Danishefsky's diene with this compound was used to synthesize an antitumor analogue. beilstein-journals.orgresearchgate.net This same strategy was also applied to prepare hydantoin derivatives with potential anti-inflammatory properties. beilstein-journals.org The instability of some OPA derivatives can be a challenge, but methods have been developed to stabilize them for further use. nih.gov

Norhygrine Alkaloid Derivatives

While direct synthesis of norhygrine alkaloid derivatives from this compound is not extensively documented in the provided results, its versatile nature as a building block for heterocyclic compounds suggests its potential in this area.

Advanced Functional Materials Precursors E.g., Tetrathiafulvalene Derivatives

4,4-Diethoxybut-2-ynal is a key starting material for the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives. thieme-connect.comresearchgate.net TTF and its derivatives are crucial components in the development of molecular materials with interesting electronic properties. thieme-connect.comacs.orgbeilstein-journals.org An efficient synthetic route to mono- and bis(pyrrolo)tetrathiafulvalenes commences with the cycloaddition of this compound with ethylenetrithiocarbonate. thieme-connect.comrsc.org

Pharmaceutical and Agrochemical Intermediates

The versatility of 4,4-diethoxybut-2-ynal makes it a valuable intermediate in the pharmaceutical and agrochemical industries. bldpharm.comechemi.comlookchem.com It serves as a building block for creating a wide array of organic compounds, some of which may have potential applications as active ingredients in pharmaceuticals or agrochemicals. lookchem.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4-diethoxybut-2-ynal, and how can its purity be validated?

- Methodological Answer : The most cited synthesis involves Diels-Alder reactions using Danishefsky diene with this compound to generate intermediates like 4-hydroxy-ortho-phthalaldehyde (4-HO-OPA). However, yields are historically low (4–5%) due to competing side reactions . For purity validation, employ gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and ¹H/¹³C NMR to confirm structural integrity. Ensure anhydrous conditions during synthesis to minimize hydrolysis of the ethoxy groups .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : This compound is a key electrophile in synthesizing antitumor agents (e.g., via hydantoin derivatives) and anti-inflammatory analogs. Its α,β-unsaturated aldehyde moiety enables regioselective cycloadditions. For example, Taylor et al. used it to generate bioactive phthalaldehyde intermediates, though yields require optimization via temperature control (e.g., 90°C in degassed toluene) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation and moisture absorption. Use amber vials to shield from light, as conjugated aldehydes are prone to photodegradation. Conduct periodic FT-IR analysis to monitor carbonyl stability .

Advanced Research Questions

Q. How can regioselectivity in Diels-Alder reactions involving this compound be controlled for complex heterocycle synthesis?

- Methodological Answer : Solid-phase synthesis (e.g., Merrifield resin) enhances regioselectivity by immobilizing dienes, as demonstrated by Cao et al. . Use sodium carbonate and BHT (2,6-di-tert-butyl-4-methylphenol) to suppress radical side reactions. Monitor reaction progress via HPLC with a C18 column and acetonitrile/water gradients .

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be resolved?

- Methodological Answer : The compound’s α,β-unsaturation complicates NMR interpretation due to tautomerism. Use NOESY/ROESY to confirm stereochemistry in adducts. For low-yield reactions, employ high-resolution mass spectrometry (HRMS) to identify trace products. Computational modeling (DFT) can predict reactive sites and optimize synthetic pathways .

Q. How can the low yields of 4-HO-OPA synthesis via this compound be improved?

- Methodological Answer : Replace traditional bromination/oxidation with microwave-assisted synthesis to accelerate reaction kinetics. For example, Khan et al. achieved 5% yield via conventional methods, but microwave irradiation (100–120°C, 30 min) could enhance efficiency. Alternatively, use flow chemistry to maintain precise temperature control and reduce side-product formation .

Guidance for Experimental Design

- Contradiction Analysis : If NMR data conflicts with computational predictions, re-examine solvent effects (e.g., toluene vs. DMF) on reaction intermediates .

- Data Presentation : Follow IB standards: raw data in appendices, processed data in the main text with error margins (e.g., ±2% for HPLC yields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.